molecular formula C20H27N5O3S B5184152 2-[4-[[3-(2-Methylpropyl)-2-methylsulfonylimidazol-4-yl]methyl]piperazin-1-yl]-1,3-benzoxazole

2-[4-[[3-(2-Methylpropyl)-2-methylsulfonylimidazol-4-yl]methyl]piperazin-1-yl]-1,3-benzoxazole

Cat. No.: B5184152
M. Wt: 417.5 g/mol
InChI Key: CYZGACBAJYFYAS-UHFFFAOYSA-N
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Description

2-[4-[[3-(2-Methylpropyl)-2-methylsulfonylimidazol-4-yl]methyl]piperazin-1-yl]-1,3-benzoxazole is a complex organic compound that features a benzoxazole core linked to a piperazine ring, which is further substituted with an imidazole moiety

Properties

IUPAC Name

2-[4-[[3-(2-methylpropyl)-2-methylsulfonylimidazol-4-yl]methyl]piperazin-1-yl]-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O3S/c1-15(2)13-25-16(12-21-20(25)29(3,26)27)14-23-8-10-24(11-9-23)19-22-17-6-4-5-7-18(17)28-19/h4-7,12,15H,8-11,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYZGACBAJYFYAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=CN=C1S(=O)(=O)C)CN2CCN(CC2)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[4-[[3-(2-Methylpropyl)-2-methylsulfonylimidazol-4-yl]methyl]piperazin-1-yl]-1,3-benzoxazole typically involves multiple steps. The process begins with the preparation of the benzoxazole core, followed by the introduction of the piperazine ring and the imidazole moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The imidazole moiety can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups, such as converting sulfoxides back to sulfides.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

2-[4-[[3-(2-Methylpropyl)-2-methylsulfonylimidazol-4-yl]methyl]piperazin-1-yl]-1,3-benzoxazole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[4-[[3-(2-Methylpropyl)-2-methylsulfonylimidazol-4-yl]methyl]piperazin-1-yl]-1,3-benzoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

These compounds share structural similarities but differ in their specific substituents and functional groups, leading to different chemical and biological behaviors.

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